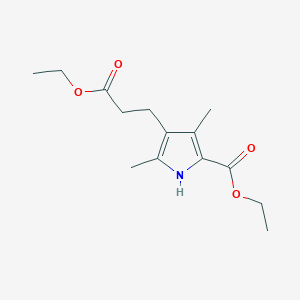

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate

Vue d'ensemble

Description

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate is an organic compound with the molecular formula C11H15NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate can be synthesized through the condensation of ethyl pyruvate and lactic acid under acid catalysis. The reaction is typically carried out in pentane under Dean-Stark conditions to remove water azeotropically. The reaction mixture is then washed with water to remove acids, and the product is isolated by evaporation of the solvent and chromatographic separation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions with biomolecules. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in pharmaceutical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate

- Ethyl 4-ethanoyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

- 4-acetyl-3,5-dimethyl-pyrrole-2-carboxylic acid ethyl ester

Uniqueness

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and research applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. Its chemical formula is with a molecular weight of approximately 233.28 g/mol. The compound is characterized by the presence of a pyrrole ring, which is known for its role in various biological processes.

Target of Action

The compound is structurally related to sunitinib, a known inhibitor of multiple tyrosine kinases. This similarity suggests that this compound may also inhibit tyrosine kinase activity, thereby blocking signal transduction pathways essential for cell proliferation and survival.

Mode of Action

The inhibition of tyrosine kinases can lead to reduced cell proliferation and angiogenesis. This mechanism is particularly relevant in cancer biology, where uncontrolled cell growth and new blood vessel formation are critical for tumor progression.

Interaction with Enzymes

This compound has been shown to interact with topoisomerase enzymes, which play crucial roles in DNA replication and transcription. By binding to the active site of these enzymes, the compound inhibits their activity, leading to alterations in DNA synthesis and repair processes.

Cellular Effects

In vitro studies indicate that this compound can modulate gene expression related to cell cycle regulation. It has been observed to induce cell cycle arrest in certain cancer cell lines, highlighting its potential as an anticancer agent. Furthermore, it disrupts metabolic pathways within cells, affecting energy production and utilization.

Temporal Effects

Laboratory experiments demonstrate that the effects of this compound can change over time. The compound exhibits stability under specific conditions but may degrade over prolonged exposure, resulting in decreased efficacy. Long-term exposure has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.

Dosage Effects

Animal model studies reveal that the biological effects vary significantly with dosage. Low doses may yield therapeutic benefits with minimal toxicity, while higher doses can lead to adverse effects such as liver and kidney damage. Threshold effects have been identified where specific dosages are necessary to achieve desired therapeutic outcomes.

Applications in Scientific Research

This compound serves various roles in scientific research:

- Medicinal Chemistry : It is explored as a potential lead compound for developing new pharmaceuticals targeting cancer and other diseases.

- Biochemical Research : The compound's ability to inhibit topoisomerases makes it valuable for studying DNA dynamics and cellular responses to DNA damage.

- Agrochemical Development : Its derivatives may exhibit biological activity useful in developing agrochemicals .

Case Studies

- Inhibition of Cancer Cell Growth : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines in vitro by inducing apoptosis through the modulation of apoptotic pathways.

- Metabolic Pathway Disruption : Research indicated that this compound alters metabolic fluxes within cells by inhibiting key enzymes involved in energy metabolism, thus providing insights into its potential use as a metabolic modulator.

Propriétés

IUPAC Name |

ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-5-18-12(16)8-7-11-9(3)13(15-10(11)4)14(17)19-6-2/h15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNJVGCLOFPWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303190 | |

| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54278-10-3 | |

| Record name | Ethyl 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54278-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054278103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54278-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.